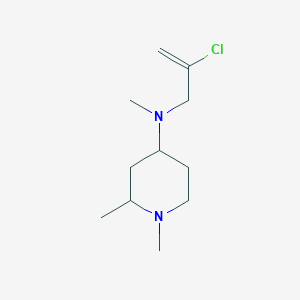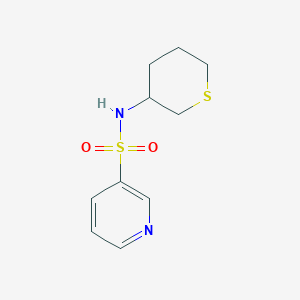
N-(thian-3-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thian-3-yl)pyridine-3-sulfonamide, also known as TPS, is a small molecule compound that has been widely used in scientific research due to its unique properties. TPS is a sulfonamide derivative that contains a thiazole ring and a pyridine ring, making it a heterocyclic compound.
Wirkmechanismus
The mechanism of action of N-(thian-3-yl)pyridine-3-sulfonamide as a carbonic anhydrase inhibitor involves binding to the active site of the enzyme. The thiazole ring of this compound interacts with the zinc ion present in the active site, while the pyridine ring interacts with other amino acid residues. This binding prevents the enzyme from catalyzing the reaction between carbon dioxide and water, leading to a decrease in the production of bicarbonate and hydrogen ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process being studied. As a carbonic anhydrase inhibitor, this compound has been shown to reduce intraocular pressure in animal models of glaucoma. In addition, this compound has been shown to inhibit tumor cell growth in vitro, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(thian-3-yl)pyridine-3-sulfonamide is its selectivity for carbonic anhydrase and zinc ions. This selectivity allows researchers to study specific biological processes without interfering with other processes. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
For the use of N-(thian-3-yl)pyridine-3-sulfonamide include the development of this compound derivatives with improved solubility and selectivity and the use of this compound as a tool to study the role of zinc ions in various biological processes.
Synthesemethoden
The synthesis of N-(thian-3-yl)pyridine-3-sulfonamide can be achieved through a multistep process. First, 3-chloropyridine is reacted with thioamide to form 3-(thiazol-2-yl)pyridine. Next, the resulting compound is reacted with chlorosulfonic acid to form this compound. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(thian-3-yl)pyridine-3-sulfonamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of this compound is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and hydrogen ions. This compound inhibits the activity of carbonic anhydrase, which has been shown to have therapeutic potential in the treatment of glaucoma and other diseases.
In addition to its use as a carbonic anhydrase inhibitor, this compound has also been used as a fluorescent probe for the detection of zinc ions. Zinc ions play important roles in various biological processes, including gene expression and enzymatic activity. This compound has been shown to selectively bind to zinc ions, making it a useful tool for studying zinc-related biological processes.
Eigenschaften
IUPAC Name |
N-(thian-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c13-16(14,10-4-1-5-11-7-10)12-9-3-2-6-15-8-9/h1,4-5,7,9,12H,2-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNLAWRNZREUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


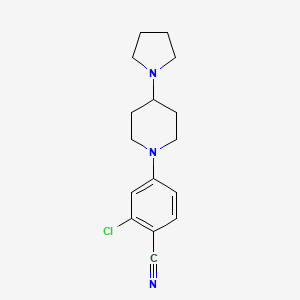


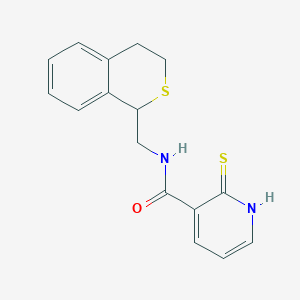

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
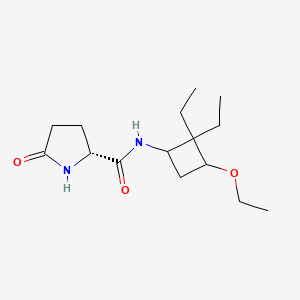

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
